molecular formula C23H24N4OS B4982312 4-ETHYL-1-(PROP-2-YN-1-YLTHIO)-4H-SPIRO[BENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-6,1'-CYCLOHEXAN]-5(7H)-ONE

4-ETHYL-1-(PROP-2-YN-1-YLTHIO)-4H-SPIRO[BENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-6,1'-CYCLOHEXAN]-5(7H)-ONE

Cat. No.: B4982312
M. Wt: 404.5 g/mol
InChI Key: RRQOBWDBZNQOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ETHYL-1-(PROP-2-YN-1-YLTHIO)-4H-SPIRO[BENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-6,1’-CYCLOHEXAN]-5(7H)-ONE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 4-ETHYL-1-(PROP-2-YN-1-YLTHIO)-4H-SPIRO[BENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-6,1’-CYCLOHEXAN]-5(7H)-ONE involves multiple steps, typically starting with the preparation of the quinazoline core. The synthetic route often includes the following steps:

    Formation of the Quinazoline Core: This is usually achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Spiro Moiety: The spiro connection is introduced through a series of reactions involving the formation of a new ring system.

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the best catalysts and solvents.

Chemical Reactions Analysis

4-ETHYL-1-(PROP-2-YN-1-YLTHIO)-4H-SPIRO[BENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-6,1’-CYCLOHEXAN]-5(7H)-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the prop-2-yn-1-ylthio group, leading to the formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of 4-ETHYL-1-(PROP-2-YN-1-YLTHIO)-4H-SPIRO[BENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-6,1’-CYCLOHEXAN]-5(7H)-ONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of critical cellular processes, making the compound a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar compounds include other spiroquinazoline derivatives, which share the spiro connection but differ in their substituent groups. Some of these compounds include:

Properties

IUPAC Name

12-ethyl-16-prop-2-ynylsulfanylspiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4OS/c1-3-14-29-22-25-24-21-26(4-2)20(28)18-19(27(21)22)17-11-7-6-10-16(17)15-23(18)12-8-5-9-13-23/h1,6-7,10-11H,4-5,8-9,12-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQOBWDBZNQOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N5C1=NN=C5SCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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